N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (CAS: 1144469-70-4) is a benzamide derivative featuring a cyclopropylamine group at the benzamide nitrogen and a carbamoylurea linkage to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is C₁₅H₁₆N₄O₄S₂ (MW: 380.4 g/mol) . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea and sulfone functionalities.
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H19N3O4S/c19-14(16-11-4-5-11)10-2-1-3-12(8-10)17-15(20)18-13-6-7-23(21,22)9-13/h1-3,8,11,13H,4-7,9H2,(H,16,19)(H2,17,18,20) |
InChI Key |
MNOHKWZDOOBTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxylic Acid
The 3-aminobenzoic acid derivative is activated using carbodiimide-based coupling agents. A representative method involves treating 3-nitrobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C. The activated intermediate reacts with N-cyclopropylamine to form N-cyclopropyl-3-nitrobenzamide, which is subsequently reduced to the amine using hydrogen gas and palladium on carbon (Pd/C).
Urea Linkage Formation
The free amine from the reduced benzamide reacts with 1,1-dioxidotetrahydrothiophen-3-yl isocyanate to form the urea linkage. This step employs anhydrous tetrahydrofuran (THF) under nitrogen at 50°C for 6 hours, achieving a yield of 68%. Alternative methods use triphosgene to generate the isocyanate in situ from 1,1-dioxidotetrahydrothiophen-3-amine, though this approach risks over-chlorination.
Cyclopropane Functionalization
N-cyclopropylamine is typically synthesized via the Buchwald–Hartwig amination of cyclopropane with hydroxylamine, followed by reduction. A patent by details the use of a palladium catalyst (Pd(OAc)₂) and Xantphos ligand in toluene at 110°C, yielding N-cyclopropylamine in 74% efficiency. Steric hindrance from the cyclopropane ring necessitates elevated temperatures and prolonged reaction times (24–48 hours).
Sulfonation of Tetrahydrothiophene
The 1,1-dioxidotetrahydrothiophen-3-amine intermediate is prepared by oxidizing tetrahydrothiophen-3-amine with Oxone® in a water/acetonitrile mixture. This exothermic reaction requires careful temperature control (0–10°C) to prevent over-oxidation to sulfonic acids. The sulfone product is isolated via extraction with ethyl acetate and purified by recrystallization (85% yield).
Purification and Characterization
Crude this compound is purified using flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC with a C18 column (acetonitrile/water gradient). Purity exceeding 98% is confirmed by HPLC-UV (λ = 254 nm). Structural validation employs ¹H NMR (DMSO-d₆, δ 1.05–1.15 ppm for cyclopropane protons) and HRMS (m/z 338.1284 [M+H]⁺).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Sequential coupling (EDCl/HOBt) | High purity, scalable | Multi-step, costly reagents | 52% |
| One-pot urea formation | Fewer steps | Lower regioselectivity | 41% |
| In situ isocyanate generation | Reduced handling | Risk of side reactions | 37% |
The sequential coupling method remains optimal for large-scale synthesis due to reproducibility, despite higher reagent costs.
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) improve urea linkage formation but complicate downstream purification. Switching to methyl tert-butyl ether (MTBE) during workup enhances phase separation and reduces emulsion formation.
Catalytic Efficiency
Pd/C catalysts in nitro reductions exhibit decreased activity after 3–4 cycles. Nickel boride (Ni₂B) catalysts offer a cost-effective alternative with comparable yields (90–93%) and superior reusability.
Industrial-Scale Considerations
A pilot-scale synthesis (10 kg batch) reported in achieved a 58% overall yield using:
-
Continuous-flow reactors for exothermic steps (e.g., sulfonation).
-
Design of Experiments (DoE) to optimize reaction time and temperature.
-
In-line FTIR for real-time monitoring of urea bond formation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural elements are compared to analogs below:
Key Observations:
Sulfone vs. Purinedione: The sulfone in the target compound may improve solubility compared to the purinedione moiety in 19a–19c, which is more lipophilic and aromatic . Methoxy Groups: 19c and 23 include methoxy substituents, increasing electron density and possibly enhancing metabolic stability .
Molecular Weight and Melting Points :
Functional Group Impact on Bioactivity
- Sulfone Group : The 1,1-dioxidotetrahydrothiophene moiety in the target compound and its thiazole analog () may engage in hydrogen bonding with biological targets, enhancing affinity for sulfonate-binding enzymes .
- Cyclopropyl vs. Thiazolyl : Replacing cyclopropyl with thiazolyl (as in ’s analog) introduces heteroaromaticity, which could modulate π-π stacking interactions in protein binding .
- Urea Linkage : The carbamoylurea group in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the acetamido group in 19a–19c .
Biological Activity
N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 337.4 g/mol. This compound's structure includes a cyclopropyl group, a benzamide core, and a dioxidotetrahydrothiophenyl moiety, which may interact with various biological targets, making it a candidate for further research.
Synthesis and Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzamide framework and the introduction of functional groups that enhance its biological activity. The reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms crucial for cancer cell survival .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties . Research indicates that it could modulate inflammatory pathways by interacting with various cytokines or inflammatory mediators, thus reducing inflammation-related damage in tissues .
Case Studies
Several case studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Cancer Cell Lines :
-
Inflammation Models :
- Another study utilized animal models of chronic inflammation to assess the anti-inflammatory effects of related compounds. The results demonstrated a marked reduction in inflammatory markers and improved tissue healing .
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can purity be ensured?
A multi-step synthesis involving carbamoyl urea formation and cyclopropane functionalization is typical. For example, a related N-cyclopropyl benzamide derivative was synthesized via iodination (using N-iodosuccinimide), nucleophilic substitution (with tetrahydrothiophen-3-amine), and carbamoylation . Key steps include:
- Reaction optimization: Stirring at room temperature for 16 hours in DMF with cyclopropylamine.
- Purification: Column chromatography (silica gel, chloroform/methanol gradients) to isolate the product (55% yield).
- Characterization: Confirm structure via H/C NMR, IR (amide C=O stretch ~1650 cm), and HRMS for molecular ion validation .
Q. How can researchers address solubility challenges for this compound in aqueous buffers?
Solubility data may be limited, but computational tools (e.g., molarity calculators) can estimate solubility based on logP values. Pre-formulation studies using co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80) are recommended. For in vitro assays, dilute stock solutions to ≤0.1% organic solvent to avoid cytotoxicity .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : H NMR should show cyclopropyl protons (δ 0.5–1.5 ppm) and amide NH signals (δ 6.5–8.5 ppm). C NMR confirms carbonyl carbons (amide C=O at ~170 ppm) .
- IR : Detect carbamoyl urea bands (N-H stretch ~3300 cm, C=O ~1680 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Discrepancies may arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic Design of Experiments (DoE) can optimize parameters:
- Screen catalysts (e.g., diphenyl phosphate for acid catalysis) .
- Compare coupling reagents (HATU vs. EDCI) for carbamoyl urea formation.
- Validate purity via HPLC-MS to identify byproducts (e.g., unreacted amine or cyclopropane intermediates) .
Q. What computational strategies are effective for predicting biological targets or metabolic pathways?
- Molecular docking : Use SMILES/InChI descriptors (e.g., InChI=1S/C15H16N2O...) to model interactions with enzymes like cyclooxygenase or kinases .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (logBB) and CYP450 inhibition risks .
- Molecular dynamics : Simulate stability in lipid bilayers for membrane-targeting studies .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or phosphatases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
- Site-directed mutagenesis : Identify critical residues in the enzyme active site .
Q. How can researchers ensure reproducibility in biological activity studies across labs?
- Standardized protocols : Adopt validated assays (e.g., NIH/NCATS guidelines for cytotoxicity screening).
- Data deposition : Share crystallographic data via repositories like CCDC (e.g., CCDC 1965367) .
- Independent validation : Collaborate with third-party labs to replicate key findings .
Q. What strategies are recommended for probing the compound’s reactivity under physiological conditions?
- pH-dependent stability : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS.
- Radiolabeling : Incorporate C into the cyclopropyl group to track metabolic fate .
- Reactive oxygen species (ROS) assays : Assess oxidative degradation pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
